![molecular formula C12H16N4O2S2 B5877073 4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole
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Overview
Description
“4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” is a chemical compound with the molecular formula C11H17N3O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” is C11H17N3O2S . The average mass is 255.337 Da and the monoisotopic mass is 255.104141 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-methyl-1-piperazinyl)sulfonyl]aniline” include a molecular weight of 255.34 . It is a solid at room temperature .Scientific Research Applications
Photodynamic Therapy (PDT)
Photodynamic therapy is a cancer treatment that involves activating photosensitizers with light to selectively destroy tumor cells. “Oprea1_021721” has been investigated as a potential photosensitizer for PDT due to its absorption properties in the visible light range.
These applications highlight the diverse potential of “Oprea1_021721” in various fields of research. Keep in mind that further studies and clinical trials are necessary to fully understand its efficacy, safety, and optimal dosage in each context . If you need more information or have additional questions, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
7-methyl-4-(4-methylpiperazin-1-yl)sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-9-3-4-10(12-11(9)13-19-14-12)20(17,18)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBWBBFXZTTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-7-(4-methyl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole |
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